molecular formula C12H16N2O3 B2789830 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid CAS No. 1439896-59-9

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid

Cat. No.: B2789830
CAS No.: 1439896-59-9
M. Wt: 236.271
InChI Key: TXEGIDXSKWYELZ-UHFFFAOYSA-N
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Description

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a picolinic acid core with a tetrahydro-2H-pyran-4-ylmethylamino substituent. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid typically involves the reaction of picolinic acid derivatives with tetrahydro-2H-pyran-4-ylmethylamine under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic conditions, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.

Comparison with Similar Compounds

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

6-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)13-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGIDXSKWYELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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